2,2,5-トリメチル-1,3-ジオキサン-5-アミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

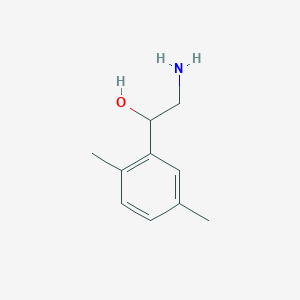

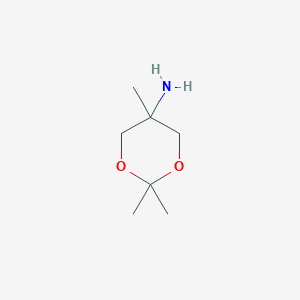

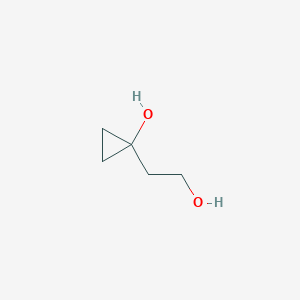

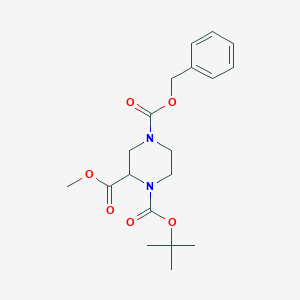

“1,3-Dioxan-5-amine, 2,2,5-trimethyl-” is a chemical compound with the CAS Number: 17144-52-4 . It has a molecular weight of 145.2 and its IUPAC name is 2,2,5-trimethyl-1,3-dioxan-5-ylamine . The compound is typically stored at 4°C and is in liquid form .

Synthesis Analysis

1,3-Dioxanes and 1,3-dioxolanes can easily be prepared from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or a Lewis acid catalyst . A standard procedure for protection employs toluenesulfonic acid as a catalyst in refluxing toluene, which allows the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .

Molecular Structure Analysis

The InChI code for “1,3-Dioxan-5-amine, 2,2,5-trimethyl-” is 1S/C7H15NO2/c1-6(2)9-4-7(3,8)5-10-6/h4-5,8H2,1-3H3 . The InChI key is HGTTYFKDCTYIIZ-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

“1,3-Dioxan-5-amine, 2,2,5-trimethyl-” is a liquid at room temperature .

作用機序

Target of Action

It’s known that this compound is used in the synthesis of dendrimers , which are highly branched, monodisperse, polymeric structures. These structures exhibit enhanced solubility, increased reactivity, and reduced dispersity compared to linear polymer analogs .

Mode of Action

It’s known that the compound plays a crucial role in the synthesis of dendrimers . The compound interacts with its targets through chemical reactions, leading to the formation of new compounds .

Biochemical Pathways

It’s known that the compound is involved in the synthesis of dendrimers , which can interact with various biochemical pathways depending on their structure and functional groups.

Pharmacokinetics

It’s known that the compound is used in the synthesis of dendrimers , which can have diverse pharmacokinetic properties depending on their structure and functional groups.

Result of Action

It’s known that the compound is used in the synthesis of dendrimers , which can interact with various molecular and cellular targets depending on their structure and functional groups.

Action Environment

It’s known that the compound is used in the synthesis of dendrimers , which can be influenced by various environmental factors depending on their structure and functional groups.

実験室実験の利点と制限

1,3-Dioxan-5-amine, 2,2,5-trimethyl- has several advantages for lab experiments, including its long duration of action and potent psychedelic effects. However, its potency and long duration of action also pose a risk for adverse effects and require careful dosing and monitoring. Additionally, the synthesis of 1,3-Dioxan-5-amine, 2,2,5-trimethyl- requires specialized equipment and expertise, making it challenging for researchers without access to these resources.

将来の方向性

There are several future directions for 1,3-Dioxan-5-amine, 2,2,5-trimethyl- research, including studying its potential therapeutic applications and investigating its effects on brain function and connectivity. 1,3-Dioxan-5-amine, 2,2,5-trimethyl- has been found to have a high affinity for the dopamine transporter, which may make it a promising candidate for treating conditions such as attention deficit hyperactivity disorder (ADHD) and depression. Additionally, studying the effects of 1,3-Dioxan-5-amine, 2,2,5-trimethyl- on brain function and connectivity may provide insights into the neural basis of consciousness and altered states of consciousness.

In conclusion, 1,3-Dioxan-5-amine, 2,2,5-trimethyl- is a synthetic psychedelic compound that has gained popularity among researchers due to its unique properties. It has been used in various scientific research applications, including studying the mechanism of action, biochemical and physiological effects, and future directions. 1,3-Dioxan-5-amine, 2,2,5-trimethyl- has several advantages for lab experiments, including its long duration of action and potent psychedelic effects. However, its potency and long duration of action also pose a risk for adverse effects and require careful dosing and monitoring. The future directions for 1,3-Dioxan-5-amine, 2,2,5-trimethyl- research include studying its potential therapeutic applications and investigating its effects on brain function and connectivity.

合成法

1,3-Dioxan-5-amine, 2,2,5-trimethyl- is synthesized by reacting 2,5-dimethoxyphenylacetone with nitroethane, followed by reduction with sodium borohydride. The resulting product is then demethylated using hydrobromic acid to produce 1,3-Dioxan-5-amine, 2,2,5-trimethyl-.

科学的研究の応用

結晶構造解析

2,2,5-トリメチル-1,3-ジオキサン-5-カルボン酸無水物などの関連化合物の結晶構造は、広く研究されてきました。これらの研究は、材料科学や工学における2,2,5-トリメチル-1,3-ジオキサン-5-アミンの用途に関連する可能性のある水素結合などの分子間相互作用に関する洞察を提供します .

比較コンフォメーション解析

2,2-ジメチルおよび2,2,5-トリメチル-1,3-ジオキサンなどの類似化合物で比較コンフォメーション解析が実行されました。このような分析は、創薬や材料工学などのさまざまな科学的用途におけるこれらの分子の使用を知らせることができるこれらの分子の物理的および化学的特性を理解するために重要です .

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H227, H302, H314, and H335 . The precautionary statements associated with this compound include P210, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .

生化学分析

Biochemical Properties

It is known that it is used as a reactant in the preparation of 5-phenylamino-8-methylpyrido [2,3-d]pyrimidine-4,7 (3H,8H)-dione series of MEK inhibitors . This suggests that it may interact with enzymes, proteins, and other biomolecules in the context of these reactions.

Cellular Effects

Given its role in the synthesis of MEK inhibitors , it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

特性

IUPAC Name |

2,2,5-trimethyl-1,3-dioxan-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-6(2)9-4-7(3,8)5-10-6/h4-5,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGTTYFKDCTYIIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(CO1)(C)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20443314 |

Source

|

| Record name | 1,3-Dioxan-5-amine, 2,2,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17144-52-4 |

Source

|

| Record name | 1,3-Dioxan-5-amine, 2,2,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Phenylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B169485.png)

![3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine](/img/structure/B169497.png)